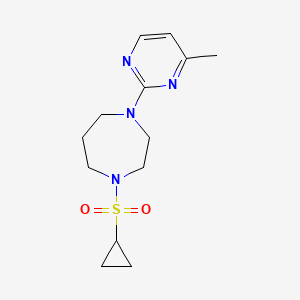![molecular formula C19H25N5OS B12268810 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the azetidine ring: This step typically involves the cyclization of a suitable precursor under basic conditions.
Introduction of the thiadiazole moiety: This can be achieved through the reaction of the azetidine intermediate with a thiadiazole derivative.
Attachment of the benzodiazole ring: This final step involves the coupling of the intermediate with a benzodiazole derivative under catalytic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
Scientific Research Applications
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-tert-butyl-1,1,3,3-tetramethylguanidine: Known for its use as a base in organic synthesis.
tert-butyl 4-[(E)-But-1-en-3-yl]azetidine-1-carboxylate:
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its ability to combine the properties of these similar compounds, offering a versatile platform for various scientific and industrial applications.
Properties
Molecular Formula |
C19H25N5OS |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C19H25N5OS/c1-19(2,3)17-20-14-7-5-6-8-15(14)24(17)13-11-23(12-13)18-21-16(22-26-18)9-10-25-4/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
XUNQKCZVYXXBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NS4)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12268733.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B12268738.png)
![N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12268745.png)
![N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12268753.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
![4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268767.png)
![N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12268771.png)
![4-methoxy-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268782.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B12268802.png)

![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
